molecular formula C14H7N3O6 B1297628 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- CAS No. 35843-60-8

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-

Cat. No. B1297628
CAS RN: 35843-60-8
M. Wt: 313.22 g/mol
InChI Key: YZSSEYTUQPHWFK-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-, also known as DNPI, is a chemical compound that has been extensively used in scientific research. DNPI is a derivative of phthalimide and has been used as a reagent in various chemical reactions. The compound has also been studied for its potential biological and pharmacological activities.

Mechanism Of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- involves the reaction of the compound with thiols. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- reacts with thiols to form a yellow-colored adduct, which can be quantified using spectrophotometric methods. The reaction is specific to thiols and does not react with other biomolecules, making it a useful tool for the detection and quantification of thiols.
Biochemical and Physiological Effects
1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has been shown to have potential biological and pharmacological activities. The compound has been reported to have antioxidant and anti-inflammatory activities. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has also been studied for its potential neuroprotective effects. The compound has been shown to protect neurons from oxidative stress and reduce cell death in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- in lab experiments include its specificity for thiols, ease of use, and low cost. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- is a simple and reliable reagent that can be used to measure the levels of thiols in various biological samples. However, the limitations of using 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- include its potential toxicity and the need for careful handling. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- is a nitrophenyl derivative, which can be toxic and should be handled with caution.

Future Directions

There are several future directions for the use of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- in scientific research. One potential direction is the development of new methods for the detection and quantification of thiols using 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-. Another direction is the investigation of the potential biological and pharmacological activities of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- and its derivatives. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has been shown to have antioxidant and anti-inflammatory activities, and further studies could explore its potential therapeutic applications in various diseases. Additionally, the development of new derivatives of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- could lead to the discovery of new compounds with improved biological and pharmacological activities.

Synthesis Methods

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- can be synthesized by reacting phthalimide with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction yields 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- as a yellow crystalline solid.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has been widely used in scientific research as a reagent for the detection and quantification of thiols. Thiols are important biomolecules that play a crucial role in various biological processes. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- reacts with thiols to form a yellow-colored adduct, which can be quantified using spectrophotometric methods. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has been used to measure the levels of thiols in various biological samples, including plasma, urine, and tissues.

properties

IUPAC Name

2-(2,4-dinitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O6/c18-13-9-3-1-2-4-10(9)14(19)15(13)11-6-5-8(16(20)21)7-12(11)17(22)23/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSSEYTUQPHWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189388
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-

CAS RN

35843-60-8
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035843608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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